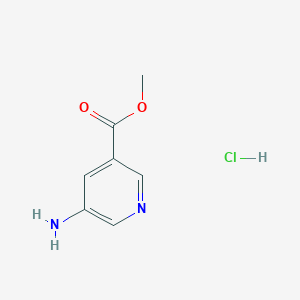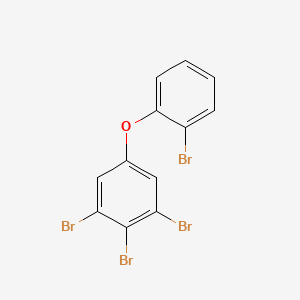
2,3',4',5'-Tetrabromodiphenyl ether
Overview
Description
2,3’,4’,5’-Tetrabromodiphenyl ether is a chemical compound with the molecular formula C12H6Br4O . It is one of the Polybrominated di-Ph ethers (PBDEs), which are a new class of global, persistent, and toxic contaminants .
Molecular Structure Analysis
The molecular structure of 2,3’,4’,5’-Tetrabromodiphenyl ether consists of two phenyl rings connected by an ether linkage, with four bromine atoms attached to the phenyl rings .Physical And Chemical Properties Analysis
The average mass of 2,3’,4’,5’-Tetrabromodiphenyl ether is 485.791 Da and its monoisotopic mass is 481.715179 Da .Scientific Research Applications
Use as a Flame Retardant
- Application : “2,3’,4’,5’-Tetrabromodiphenyl ether” is a type of Polybrominated Diphenyl Ethers (PBDEs), which are used as flame retardants . They are used in a wide array of products, including building materials, electronics, furnishings, motor vehicles, airplanes, plastics, polyurethane foams, and textiles .
- Method : The compound is incorporated into the material during the manufacturing process to increase its resistance to catching fire .
Presence in Biological Tissues
- Application : “2,3’,4’,5’-Tetrabromodiphenyl ether” can be found in adipose tissue, plasma, and human milk . This is likely due to its use in a wide array of consumer products, leading to widespread environmental contamination and human exposure .
- Method : The presence of this compound in biological tissues is usually determined through bio-monitoring studies, which involve the collection and analysis of biological samples .
- Results : The detection of “2,3’,4’,5’-Tetrabromodiphenyl ether” in biological tissues has raised concerns about potential health effects, as some PBDEs have been linked to hormonal disruptions and other health risks .
Thermodynamic Property Analysis
- Application : “2,3’,4’,5’-Tetrabromodiphenyl ether” can be used in the study of thermodynamic properties .
- Method : This involves the use of software packages like the NIST ThermoData Engine for dynamic data analysis .
- Results : The results of such studies can provide valuable data for various scientific and industrial applications, including process design and simulation .
Metabolic Disruption Studies
- Application : “2,3’,4’,5’-Tetrabromodiphenyl ether” has been studied for its potential role as a metabolic disruptor .
- Method : This involves exposing organisms to the compound and studying changes in metabolic processes .
- Results : Such studies can help understand the health risks associated with exposure to this compound .
Environmental Monitoring
- Application : “2,3’,4’,5’-Tetrabromodiphenyl ether” can be used as an indicator compound in environmental monitoring studies . Due to its persistence and bioaccumulative nature, it can provide information about the extent of environmental contamination .
- Method : This involves collecting environmental samples (such as soil, water, or air samples) and analyzing them for the presence of the compound .
- Results : The results can provide valuable information about the extent and sources of environmental contamination .
Thermodynamic Property Analysis
- Application : “2,3’,4’,5’-Tetrabromodiphenyl ether” can be used in the study of thermodynamic properties .
- Method : This involves the use of software packages like the NIST ThermoData Engine for dynamic data analysis .
- Results : The results of such studies can provide valuable data for various scientific and industrial applications, including process design and simulation .
properties
IUPAC Name |
1,2,3-tribromo-5-(2-bromophenoxy)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H6Br4O/c13-8-3-1-2-4-11(8)17-7-5-9(14)12(16)10(15)6-7/h1-6H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NCSWBJSFVPJPPK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)OC2=CC(=C(C(=C2)Br)Br)Br)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H6Br4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20879896 | |
| Record name | BDE-76 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20879896 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
485.79 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,3',4',5'-Tetrabromodiphenyl ether | |
CAS RN |
446254-43-9 | |
| Record name | 2,3',4',5'-Tetrabromodiphenyl ether | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0446254439 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | BDE-76 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20879896 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,3',4',5'-TETRABROMODIPHENYL ETHER | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/484WSW570C | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![5-chloro-1H-pyrazolo[3,4-b]pyridine-3-carboxylic acid](/img/structure/B1530776.png)
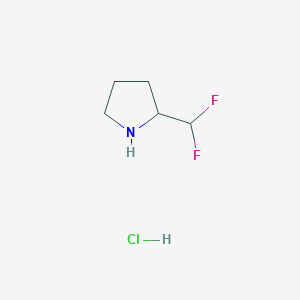
![Methyl 6-amino-2-methylpyrazolo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B1530782.png)
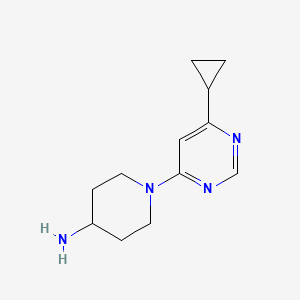
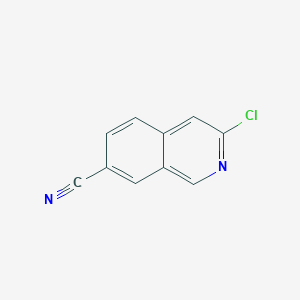
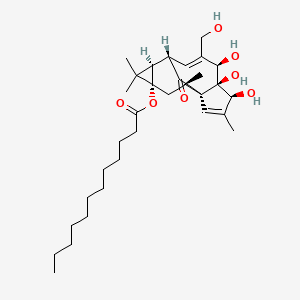
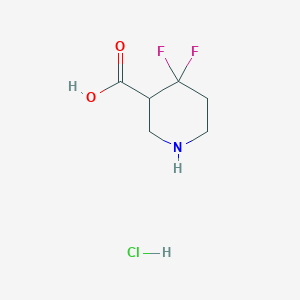
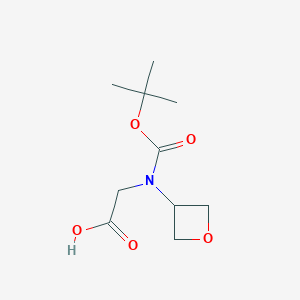
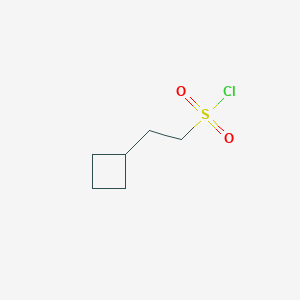
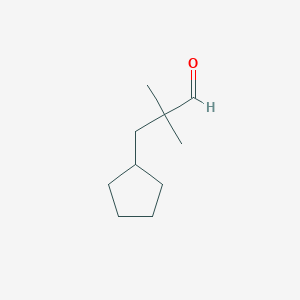
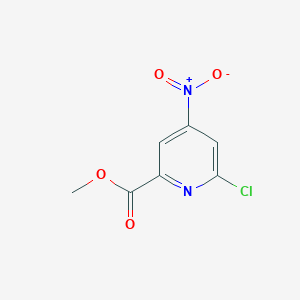
![1-(2,2-Difluoro-propyl)-[1,4]diazepane](/img/structure/B1530796.png)
![6-(Methylamino)imidazo[1,2-b]pyridazine-3-carboxylic acid](/img/structure/B1530797.png)
